molecular formula C11H19NO3 B1435619 (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate CAS No. 1601475-90-4

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Cat. No.: B1435619
CAS No.: 1601475-90-4
M. Wt: 213.27 g/mol
InChI Key: PIXOEWQIZRMJQU-MRVPVSSYSA-N
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Description

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. It is a derivative of piperidine, featuring a tert-butyl ester group and a methyl group on the third carbon of the piperidine ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate starting material, such as (R)-3-methylpiperidine-5-one.

  • Protection: The amino group of the starting material is protected using a tert-butyl carbamate (Boc) group to form (R)-tert-butyl 3-methylpiperidine-5-one.

  • Oxidation: The protected piperidine is then oxidized to introduce the oxo group at the 5-position, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.

  • Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, forming (R)-tert-butyl 3-methyl-5-hydroxypiperidine-1-carboxylate.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the 3-position, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Derivatives with additional carbonyl groups or other oxidized functionalities.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe or intermediate in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is used in the development of new drugs, particularly those targeting central nervous system disorders and cardiovascular diseases.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is structurally similar to other piperidine derivatives, such as:

  • Piperidine: The parent compound without any substituents.

  • N-alkylpiperidines: Piperidines with alkyl groups attached to the nitrogen atom.

  • Piperidone derivatives: Piperidines with an oxo group at various positions.

Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of the tert-butyl ester group, which provides stability and reactivity that are advantageous in synthetic applications.

Properties

IUPAC Name

tert-butyl (3R)-3-methyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOEWQIZRMJQU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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